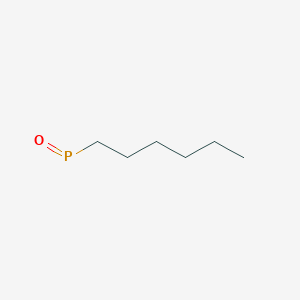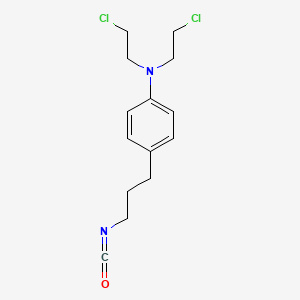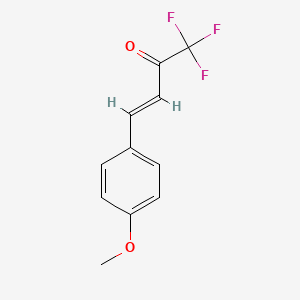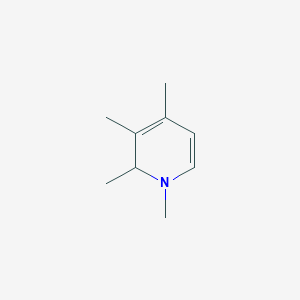
1,2,3,4-Tetramethyl-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-1,2-dihydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N. This compound belongs to the class of dihydropyridines, which are known for their significant roles in various chemical and biological processes. The structure of this compound consists of a six-membered ring with four methyl groups attached to the carbon atoms, making it a highly substituted derivative of dihydropyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal perchlorates or alumina may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers like nifedipine and amlodipine.
Tetrahydropyridine: A less oxidized form with different chemical properties.
Pyridine: The fully aromatic form with distinct reactivity and applications.
Uniqueness: 1,2,3,4-Tetramethyl-1,2-dihydropyridine is unique due to its high degree of methyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90765-31-4 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3 |
InChI Key |
BGXLQACGIILTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C=CN1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


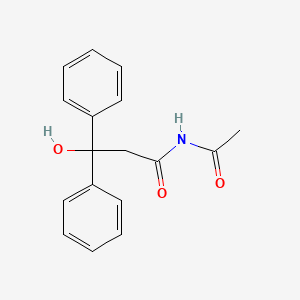
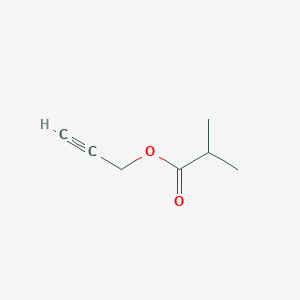
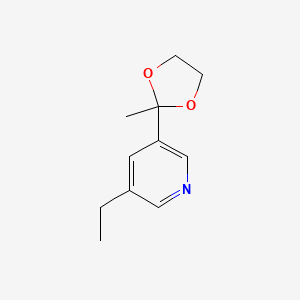

![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
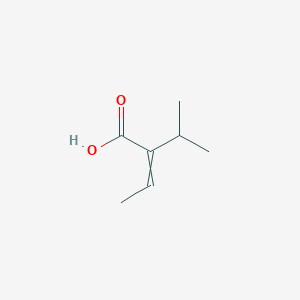
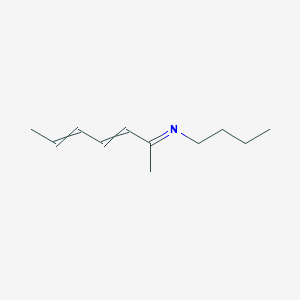
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

